
Beta-Amyloid (5-34), mouse, rat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Amyloid (5-34), mouse, rat is a useful research compound. Molecular weight is 3228.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Understanding Amyloid Pathology
Transgenic Models
Transgenic mouse models expressing human APP and presenilin mutations have been pivotal in studying amyloid pathology. For instance, the 5XFAD mouse model, which expresses five familial AD mutations, exhibits rapid accumulation of Aβ42 and significant neurodegeneration by as early as 1.5 months of age . These models are crucial for investigating the mechanisms of amyloid deposition and its effects on cognitive function.
Knock-In Rat Models
Recent advancements include knock-in rat models that have been engineered to express humanized forms of APP, which allows for a more accurate representation of human AD pathology. These models facilitate the exploration of Aβ processing and deposition dynamics, providing insights into early-stage amyloid pathology . The introduction of specific mutations associated with familial AD into these models enhances their utility for testing new therapeutics.
Investigating Therapeutic Interventions
Drug Development
Beta-amyloid (5-34) is utilized to assess the efficacy of novel drugs targeting amyloid aggregation. Preclinical studies using rodent models have shown that certain compounds can reverse amyloid deposition or prevent its formation. For example, studies have demonstrated that treatments can significantly reduce Aβ levels in transgenic mice, suggesting potential pathways for therapeutic intervention .
Biomarker Identification
Rodent models are also employed to identify biomarkers associated with Aβ pathology. By analyzing cerebrospinal fluid (CSF) levels of Aβ peptides, researchers can correlate these findings with cognitive decline in AD models. Such studies indicate that lower levels of CSF Aβ(1-42) are associated with AD progression, highlighting the importance of beta-amyloid in diagnostic criteria .
Mechanistic Studies on Neurotoxicity
Oligomer Formation Studies
Research has shown that soluble oligomers of beta-amyloid are significantly more toxic to neurons than fibrillar aggregates. Studies using rodent models have elucidated the mechanisms by which these oligomers disrupt synaptic function and contribute to neurodegeneration . Understanding these pathways is crucial for developing strategies to mitigate neuronal damage in AD.
Neuroinflammation Assessment
Beta-amyloid (5-34) is also used to study neuroinflammatory responses in AD models. The presence of Aβ can activate microglia and astrocytes, leading to a cascade of inflammatory responses that exacerbate neuronal damage. Research utilizing rodent models has provided insights into how targeting this inflammation may offer protective benefits against cognitive decline .
Table 1: Summary of Key Rodent Models Utilizing Beta-Amyloid (5-34)
Model Type | Key Features | Applications |
---|---|---|
5XFAD Mouse | Expresses five FAD mutations; rapid Aβ42 accumulation | Drug testing, mechanism studies |
APP/PS1 Mouse | Co-expresses APP and PSEN1 mutations | Cognitive assessment, biomarker identification |
Knock-In Rat | Humanized APP sequence with familial mutations | Therapeutic target identification, pathology studies |
Case Study: Efficacy of Anti-Amyloid Therapy in 5XFAD Mice
A study demonstrated that treatment with an anti-Aβ antibody significantly reduced plaque burden and improved cognitive performance in 5XFAD mice compared to untreated controls. This highlights the potential for beta-amyloid-targeting therapies in clinical settings.
Propriétés
Poids moléculaire |
3228.6 |
---|---|
Séquence |
GHDSGFEVRHQKLVFFAEDVGSNKGAIIGL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.